molecular formula C9H14N2O B15229497 1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine

1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine

Cat. No.: B15229497
M. Wt: 166.22 g/mol
InChI Key: WUQDVSYCTYUWPA-UHFFFAOYSA-N
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Description

1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine is a chemical compound with the molecular formula C8H12N2O It is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a methyl group at the 4-position, along with an ethanamine side chain at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-4-methylpyridine.

    Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkylating agent, such as ethylamine, under basic conditions to introduce the ethanamine side chain.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Batch Reactors: Utilizing large reactors where the reaction components are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: Employing a continuous flow of reactants through a reactor system, allowing for more efficient heat and mass transfer.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine side chain can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives with altered side chains.

Scientific Research Applications

1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyridin-3-yl)ethanamine: Lacks the methoxy group at the 6-position.

    1-(4-Methylpyridin-3-yl)ethanamine: Lacks the methoxy group and has a different substitution pattern on the pyridine ring.

Uniqueness

1-(6-Methoxy-4-methylpyridin-3-yl)ethanamine is unique due to the presence of both the methoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(6-methoxy-4-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C9H14N2O/c1-6-4-9(12-3)11-5-8(6)7(2)10/h4-5,7H,10H2,1-3H3

InChI Key

WUQDVSYCTYUWPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)N)OC

Origin of Product

United States

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